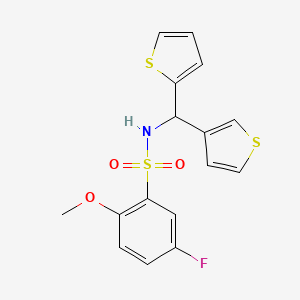

![molecular formula C9H10N4O3 B2392262 Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 477871-90-2](/img/structure/B2392262.png)

Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound with the CAS Number: 477871-90-2. It has a molecular weight of 222.2 and its IUPAC name is methyl (7-hydroxy-5-methyl [1,2,4]triazolo [1,5-a]pyrimidin-6-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O3/c1-5-6 (3-7 (14)16-2)8 (15)13-9 (12-5)10-4-11-13/h4,6H,1,3H2,2H3, (H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Antimicrobial Activity

The [1,2,4]triazolo[1,5-a]pyrimidines, the class of compounds to which the given compound belongs, have been found to exhibit significant antibacterial and antifungal activities .

Antiviral Activity

These compounds have also shown potential as antiviral agents. They have been investigated for their pharmacological activity caused by binding to HIV TAR RNA .

Antiparasitic Activity

The [1,2,4]triazolo[1,5-a]pyrimidines have been used in the development of antiparasitic drugs .

Anticancer Activity

Compounds of this class have shown potential in cancer treatment. For instance, some [1,2,4]triazolo[1,5-a]pyrimidines bearing functional groups at the C-2 and C-7 positions have displayed good antiproliferative ability .

Dihydroorotate Dehydrogenase Inhibitors

These compounds have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors, which have shown antimalarial activity .

Vilsmeier Reaction

The given compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .

Study of Space Charge Layer

This compound has been used as an additive to study the space charge layer in silver bromide microcrystals .

Synthesis of Ruthenium (II)-Hmtpo Complexes

It has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors , which play a crucial role in the de novo pyrimidine biosynthesis pathway.

Mode of Action

It’s known that related compounds can bind to their target proteins and inhibit their function . This interaction can lead to changes in the biochemical pathways that these proteins are involved in.

Biochemical Pathways

, related compounds have been shown to affect the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate .

Propiedades

IUPAC Name |

methyl 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-5-6(3-7(14)16-2)8(15)13-9(12-5)10-4-11-13/h4H,3H2,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNHIJDKQAZILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)

![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2392191.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)

![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)